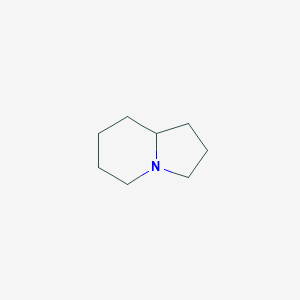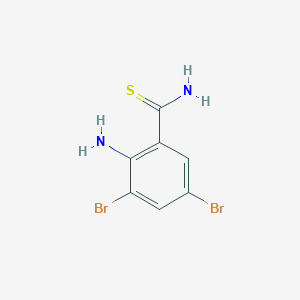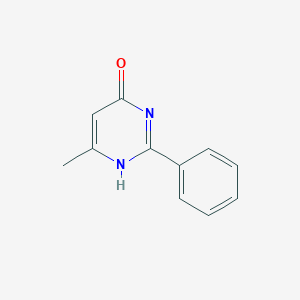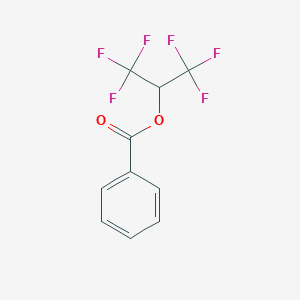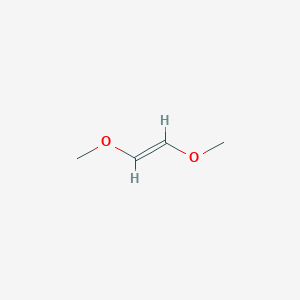
1,2-Dimethoxyethylene
Descripción general
Descripción
1,2-Dimethoxyethylene (DME) is an organic compound that is used in various scientific research applications. It is a colorless liquid that has a sweet odor and is highly flammable. DME is also known as glycol dimethyl ether and is commonly used as a solvent in organic chemistry.
Mecanismo De Acción
The mechanism of action of DME is not well understood. It is believed that DME acts as a polar solvent and can interact with polar and nonpolar compounds. DME can also act as a nucleophile in organic reactions, and its reactivity depends on the reaction conditions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DME. However, studies have shown that DME can cause skin irritation and respiratory problems if inhaled. It is also highly flammable and can cause fire and explosion hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DME is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to handle. However, DME is highly flammable and can pose a safety hazard in the laboratory. It is also toxic and can cause health problems if not handled properly.
Direcciones Futuras
For the use of DME include the production of biofuels and biodegradable polymers and resins.
Aplicaciones Científicas De Investigación
DME is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in organic synthesis reactions. DME is an excellent solvent for polar and nonpolar compounds, making it a versatile solvent in organic chemistry. It is also used in the production of polymers and resins.
Propiedades
Número CAS |
10340-88-2 |
|---|---|
Nombre del producto |
1,2-Dimethoxyethylene |
Fórmula molecular |
C4H8O2 |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
(E)-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
Clave InChI |
SJQBHNHASPQACB-ONEGZZNKSA-N |
SMILES isomérico |
CO/C=C/OC |
SMILES |
COC=COC |
SMILES canónico |
COC=COC |
Otros números CAS |
10340-88-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


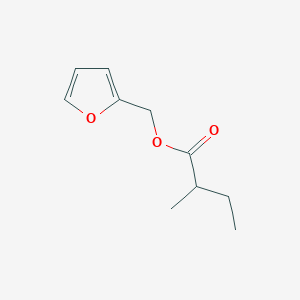

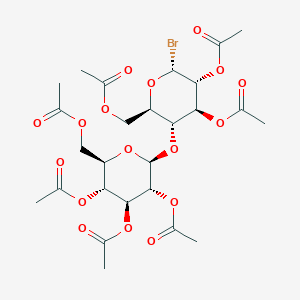
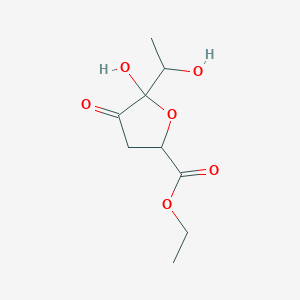
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
